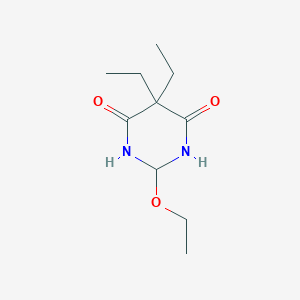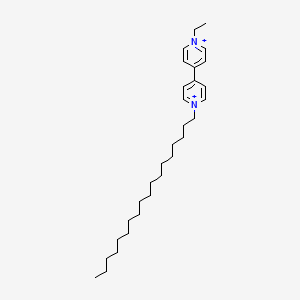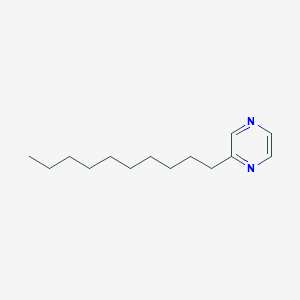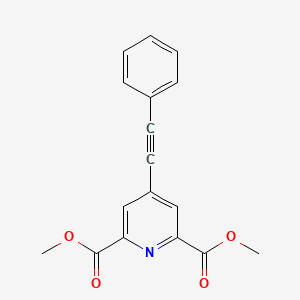
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with phenylethynyl and two ester groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate typically involves the reaction of 4-bromo-2,6-dimethylpyridine with phenylacetylene in the presence of a palladium catalyst. This reaction forms the phenylethynyl-substituted pyridine, which is then esterified using methanol and a suitable acid catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate can undergo several types of chemical reactions, including:
Oxidation: The phenylethynyl group can be oxidized to form various oxygenated derivatives.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of ester groups.
Substitution: Reagents such as halogens or nucleophiles like amines can be used for substitution reactions on the pyridine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethynyl group can yield phenylacetic acid derivatives, while reduction of the ester groups can produce the corresponding alcohols.
科学的研究の応用
Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of Dimethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the ester groups can form hydrogen bonds with suitable acceptors. These interactions can influence the compound’s reactivity and binding properties in different environments .
類似化合物との比較
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Lacks the phenylethynyl group, making it less versatile in terms of π-π interactions.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of the phenylethynyl group, leading to different reactivity and applications.
特性
CAS番号 |
112776-85-9 |
|---|---|
分子式 |
C17H13NO4 |
分子量 |
295.29 g/mol |
IUPAC名 |
dimethyl 4-(2-phenylethynyl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C17H13NO4/c1-21-16(19)14-10-13(11-15(18-14)17(20)22-2)9-8-12-6-4-3-5-7-12/h3-7,10-11H,1-2H3 |
InChIキー |
OPXCHNFKACZWQX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)C#CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)

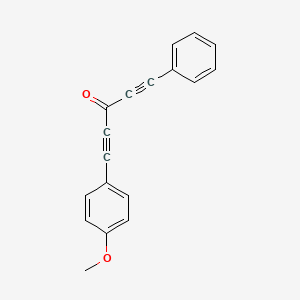
![1-Phenyl-8-[3-(propan-2-yl)phenyl]naphthalene](/img/structure/B14313307.png)
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
